Cas no 1824101-04-3 (2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane)
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane structure](https://www.kuujia.com/scimg/cas/1824101-04-3x500.png)
2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Diazaspiro[3.3]heptane, 2-(4-methoxyphenyl)-
- 2-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane
- AT10942
- 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane
-
- Inchi: 1S/C12H16N2O/c1-15-11-4-2-10(3-5-11)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3
- InChI Key: FGYSDGBSFHRJAZ-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N1C([H])([H])C2(C([H])([H])N([H])C2([H])[H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 224
- XLogP3: 1.2
- Topological Polar Surface Area: 24.5
2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB568703-250mg |
2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%; . |
1824101-04-3 | 95% | 250mg |
€357.80 | 2024-07-20 | |
abcr | AB568703-1g |
2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%; . |
1824101-04-3 | 95% | 1g |
€587.60 | 2024-07-20 |
2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane Related Literature
-
1. Back matter
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
Additional information on 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane
Professional Introduction to Compound with CAS No. 1824101-04-3 and Product Name: 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane
The compound with the CAS number 1824101-04-3 and the product name 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane represents a significant advancement in the field of pharmaceutical chemistry. This spirocyclic compound, featuring a unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The spirocyclic core, composed of a nitrogen-containing heterocycle linked to a heptane ring, provides a versatile scaffold for further functionalization and derivatization, making it an attractive candidate for the development of novel therapeutic agents.
Recent research has highlighted the structural and electronic properties of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane that contribute to its pharmacological activity. The presence of the 4-methoxyphenyl substituent enhances the compound's lipophilicity and binding affinity to biological targets. This feature is particularly relevant in the design of drugs that require efficient penetration across biological membranes. Additionally, the nitrogen atoms in the spirocyclic structure play a crucial role in modulating the compound's interactions with enzymes and receptors, which is essential for achieving desired pharmacological effects.
In the context of drug discovery, spirocyclic compounds have emerged as promising candidates due to their unique structural rigidity and conformational stability. These properties facilitate precise interactions with biological targets, often leading to higher selectivity and efficacy compared to linear or cyclic analogs. The spiro[3.3]heptane core of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane provides a stable platform for further chemical modifications, enabling researchers to fine-tune its pharmacological profile.
One of the most compelling aspects of this compound is its potential in addressing neurological disorders. Studies have demonstrated that spirocyclic diamines can interact with neurotransmitter receptors, offering a basis for developing treatments for conditions such as depression, anxiety, and cognitive impairments. The methoxy group on the phenyl ring further enhances this potential by influencing the compound's solubility and metabolic stability, which are critical factors in drug formulation.
Advances in computational chemistry have also contributed to a deeper understanding of the molecular interactions involving 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane. Molecular docking studies have revealed that this compound can bind effectively to various protein targets, including enzymes and receptors involved in signal transduction pathways. These insights have guided the optimization of synthetic routes to improve binding affinity and reduce off-target effects.
The synthesis of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane involves multi-step organic reactions that highlight the expertise required in medicinal chemistry synthesis. The spirocyclic connection between the nitrogen-containing heterocycle and the heptane ring is achieved through carefully controlled reactions that ensure high yield and purity. Techniques such as transition metal-catalyzed coupling reactions have been instrumental in constructing this complex framework efficiently.
From a pharmacokinetic perspective, 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane exhibits favorable properties that make it suitable for therapeutic applications. The methoxy group on the phenyl ring contributes to metabolic stability by resisting oxidative degradation, while the spirocyclic structure minimizes unwanted interactions with biological systems. These features are essential for ensuring that the compound reaches its target site in sufficient concentration and remains active for an appropriate duration.
The potential applications of this compound extend beyond neurological disorders. Research is ongoing into its efficacy against inflammatory conditions and cancerous growths due to its ability to modulate key signaling pathways involved in these diseases. Preclinical studies have shown promising results in animal models, suggesting that further investigation could lead to novel therapeutic strategies.
The role of computational modeling in optimizing 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane cannot be overstated. By leveraging advanced computational tools, researchers can predict how small changes in its structure will affect its pharmacological properties. This approach accelerates the drug discovery process by allowing virtual screening of thousands of potential derivatives before synthesizing them experimentally.
In conclusion,1824101-04-3 ()2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane) represents a significant advancement in pharmaceutical chemistry with broad applications in drug discovery and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting neurological disorders and other diseases characterized by dysregulated signaling pathways.
1824101-04-3 (2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane) Related Products
- 1806745-49-2(3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylic acid)
- 1807107-77-2(5-(Difluoromethyl)-2-hydroxy-3-iodopyridine-6-acetic acid)
- 2091763-11-8(3H-Pyrazol-3-one, 2-(4-amino-2-pyridinyl)-5-(difluoromethyl)-2,4-dihydro-)
- 55095-14-2((3-Chlorophenyl)(phenyl)methylamine)
- 38179-48-5(2-Phenyl-5-methyl-4-hexenenitrile)
- 2172504-68-4(3-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 2138178-26-2(6-Bromo-2,8-dimethoxyquinoline-3-carboxylic acid)
- 105518-47-6(6-Carbamoyl-7,8-dihydro-3H-pyrrolo3,2-eindole-2-carboxylic Acid)
- 50-19-1(1,2-Butanediol,2-phenyl-, 1-carbamate)
- 2445749-88-0(methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride)




